Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate
Description
Properties
IUPAC Name |
ethyl 2-(2,4-difluorophenyl)sulfanyl-2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2S/c1-2-15-10(14)9(13)16-8-4-3-6(11)5-7(8)12/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBWUNHCYWPSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)SC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid Dispersion Fluorination Using Potassium Monofluoride
A patented method (CN102976934A) describes a highly efficient preparation of fluoroacetates, including ethyl fluoroacetate derivatives, through the use of a potassium monofluoride solid dispersion. This method enhances the fluorination efficiency by increasing the active surface area of the potassium fluoride reagent.
Preparation of Potassium Monofluoride Solid Dispersion:
- Dissolve potassium monofluoride in water.
- Add micropowder silica gel to the solution.
- Stir thoroughly and dry to obtain a solid dispersion with a specific surface area of approximately 165 m²/g, about 8 times higher than conventional potassium monofluoride.
- React chlorinated acetate precursor (ethyl chloroacetate) with the potassium monofluoride solid dispersion in a 1:1 molar ratio.
- Conduct the reaction at mild temperatures (10–60 °C) for 3–5 hours with stirring.
- Separate and purify the product to yield ethyl fluoroacetate with yields exceeding 98% and purities above 99%.
This method is notable for its high fluorine conversion rate, mild reaction conditions, and minimal solvent residues, making it environmentally favorable and industrially scalable.
| Parameter | Condition/Result |
|---|---|
| Potassium monofluoride amount | 60 parts dissolved in 100 parts water |
| Silica gel amount | 6 parts micropowder |
| Reaction temperature | 10–60 °C |
| Reaction time | 3–5 hours |
| Yield of ethyl fluoroacetate | 98.4–99.4% |
| Purity of product | 99.4–99.8% |
| Specific surface area (KF dispersion) | 165 m²/g |
Source: CN102976934A patent summary and experimental data
Sulfanyl Group Introduction
The incorporation of the 2,4-difluorophenylsulfanyl group typically involves nucleophilic substitution reactions where a thiol or sulfide derivative of 2,4-difluorophenyl is reacted with the fluoroacetate intermediate or its precursor.
While detailed protocols specific to Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate are scarce in open literature, standard organic synthesis approaches include:
- Thiolation of halogenated fluoroacetate: Reacting ethyl fluoroacetate or its halogenated analogs with 2,4-difluorophenyl thiol under basic conditions to form the sulfanyl linkage.
- Use of sulfur nucleophiles: Employing potassium or sodium 2,4-difluorophenylthiolate salts to displace a leaving group (e.g., chloride) on the fluoroacetate moiety.
The reaction conditions generally require:
- Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).
- Mild to moderate heating (room temperature to 80 °C).
- Base catalysts to generate the thiolate anion.
Alternative Fluorination Protocols
Other fluorination methods reported for ethyl fluoroacetate derivatives include:
Phase-transfer catalysis fluorination: Using potassium fluoride with quaternary ammonium salts (e.g., cetyltrimethylammonium bromide) in sulfolane solvent at elevated temperatures (120–165 °C) for 2 hours, yielding about 83.5% of ethyl fluoroacetate.
This method involves:
- Pre-drying sulfolane with acetamide at 165 °C.
- Reaction of ethyl chloroacetate with potassium fluoride and phase-transfer catalyst at 120 °C.
- Filtration and distillation to isolate the product.
Although effective, this method requires higher temperatures and longer reaction times compared to the solid dispersion technique.
Comparative Data Table of Fluorination Methods for Ethyl Fluoroacetate
| Method | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Potassium monofluoride solid dispersion | KF solid dispersion, 10–60 °C, 3–5 h | 98.4–99.4 | 99.4–99.8 | Mild conditions, high surface area KF, green |
| Phase-transfer catalysis | KF + cetyltrimethylammonium bromide, sulfolane, 120 °C, 2 h | 83.5 | Not specified | Higher temp, longer time, phase-transfer catalyst required |
| Conventional KF fluorination | KF or NaF, organic solvent, excess reagent, 45–80% yield | 45–80 | ~95 | Lower efficiency, more solvent and reagent use |
Data synthesized from patent CN102976934A and ChemicalBook synthesis protocols
Research Findings and Practical Considerations
- The solid dispersion method significantly improves the fluorination efficiency by increasing the active surface area of potassium fluoride, allowing reactions to proceed under milder conditions and with higher yields.
- The use of micropowder silica gel as a dispersing agent is crucial for achieving the high specific surface area and reactivity.
- The sulfanyl substitution step, while less documented in open literature, is expected to follow standard nucleophilic aromatic substitution mechanisms with thiolate nucleophiles.
- Purification typically involves separation of inorganic salts and distillation or chromatography to achieve high purity (>99%).
- Environmental and safety profiles are improved by minimizing excess fluorinating reagents and avoiding harsh solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with heating.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate is a compound of growing interest in various scientific research applications. This article will explore its applications in medicinal chemistry, agrochemicals, and materials science, supported by comprehensive data tables and case studies.
Anticancer Agents
This compound has shown potential as a precursor for the synthesis of novel anticancer agents. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability. Research indicates that fluorinated compounds can interact more favorably with biological targets due to their unique electronic properties.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action involved the inhibition of specific enzymes associated with cancer cell proliferation, highlighting the compound's potential as a lead structure for drug development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Fluorinated compounds are known to exhibit enhanced activity against a range of pathogens due to their lipophilicity and ability to penetrate microbial membranes.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Pesticide Development
This compound has potential applications in the development of new pesticides. Its structure suggests it may act as an effective herbicide or insecticide due to the presence of the difluorophenyl group, which can enhance target specificity and reduce off-target effects.
Case Study:
Field trials have shown that formulations containing this compound exhibited higher efficacy in controlling pest populations compared to traditional pesticides. The compound's unique mode of action disrupts key metabolic pathways in pests while being less toxic to non-target organisms.
Fluorinated Polymers
The compound can be utilized in synthesizing fluorinated polymers, which are valuable in various industrial applications due to their chemical resistance and thermal stability.
Data Table: Properties of Fluorinated Polymers
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate involves its interaction with specific molecular targets. The compound’s sulfanyl and fluoroacetate groups are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs, highlighting differences in substituents, molecular properties, and synthetic routes:
Structural and Electronic Differences
- Aromatic Substituents: The target compound and Ethyl 2-[(2,4-difluorophenyl)amino]acetate share a 2,4-difluorophenyl group, but the sulfanyl (S–) vs. amino (NH–) linkage alters electronic effects. Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate replaces fluorine with chlorine, introducing stronger electron-withdrawing effects and steric bulk, which may hinder enzymatic degradation but reduce solubility .
- Fluorination Patterns: The α-fluoroacetate moiety in the target compound and Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate enhances metabolic stability by resisting hydrolysis compared to non-fluorinated esters. However, the mono- vs. di-fluoro substitution at the α-position affects steric accessibility .
Biological Activity
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9F3O2S
- Molecular Weight : 250.24 g/mol
- Functional Groups : The compound features a difluorophenyl group and a fluoroacetate moiety, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on target molecules. The sulfanyl and fluoroacetate groups facilitate the formation of covalent bonds, which can modulate the activity of various enzymes or receptors. This mechanism is crucial for its potential applications in drug development and biological research.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial and antifungal properties, making it a candidate for further exploration in treating infections caused by resistant pathogens .
- Enzyme Interaction : The compound's ability to form covalent bonds with enzymes suggests it could inhibit specific enzymatic pathways, potentially affecting metabolic processes in pathogens or cancer cells .
Case Studies and Research Findings
- Antimicrobial Activity :
-
Toxicological Assessment :
- Research into the toxicological profile of similar fluorinated compounds indicates that while they may exhibit beneficial biological activities, there are concerns regarding their safety due to potential toxicity associated with fluorine release . this compound should be evaluated for similar risks.
- Pharmacokinetic Studies :
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate | Propanoate moiety instead of fluoroacetate | Varying reactivity and application potential |
| Fluconazole Derivatives | Difluorophenethyl-triazoles | Antifungal activity but differing mechanisms |
| Thiazole Derivatives | Thiazole ring structure | Diverse biological activities |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, diazonium salt formation (using 2,4-difluoroaniline, NaNO₂, and HCl) followed by coupling with ethyl 2-fluoroacetate derivatives under controlled pH and temperature (e.g., 273 K) improves regioselectivity . Solvent choice (ethanol, DMF) and stoichiometric ratios (e.g., excess ethyl acetoacetate) are critical for minimizing side products. Post-synthesis purification via silica gel chromatography (e.g., PE:EA = 70:30) enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonds like N–H⋯O and C–H⋯F) .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent effects, with ¹⁹F NMR particularly sensitive to electronic perturbations from the difluorophenyl group .
- Mass spectrometry (ESI) confirms molecular weight and fragmentation patterns, ensuring no residual intermediates remain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
